2-(3-Fluoro-5-methylphenyl)-2-butanol
Description
Foundational Aspects of Tertiary Alcohol Chemistry
Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature imparts distinct chemical properties. A primary route to the synthesis of tertiary alcohols is the Grignard reaction, where a ketone is treated with an organomagnesium halide (Grignard reagent). libretexts.org This versatile carbon-carbon bond-forming reaction is a fundamental tool in organic synthesis. libretexts.org Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon.
Contextualization of 2-(3-Fluoro-5-methylphenyl)-2-butanol within Contemporary Synthetic Organic Chemistry
This compound emerges as a molecule of interest at the intersection of fluorinated aromatics and tertiary alcohols. Its structure, featuring a fluorinated and methylated phenyl ring attached to a tertiary butanol core, suggests its potential as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. The specific substitution pattern on the aromatic ring—a fluorine atom at the 3-position and a methyl group at the 5-position—offers a unique electronic and steric profile that could influence its interactions in biological systems.
While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1379363-45-7 |
| Molecular Formula | C₁₁H₁₅FO |
| Molecular Weight | 182.23 g/mol |
This data is compiled from chemical supplier databases.
The synthesis of this compound would most logically proceed via the Grignard reaction. libretexts.org This would involve the reaction of the Grignard reagent derived from 1-bromo-3-fluoro-5-methylbenzene with 2-butanone. The subsequent acidic workup would yield the desired tertiary alcohol.
At present, specific, peer-reviewed research detailing the spectroscopic characterization (NMR, IR, Mass Spectrometry) and dedicated applications of this compound is limited. However, the foundational principles of organic chemistry provide a robust framework for understanding its synthesis and potential utility in the broader landscape of synthetic and medicinal chemistry. Further research into this and similar fluorinated tertiary alcohols could unveil novel applications in various scientific fields.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO/c1-4-11(3,13)9-5-8(2)6-10(12)7-9/h5-7,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJOLBBFFKSHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=CC(=C1)C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241521 | |
| Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379363-45-7 | |
| Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379363-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501241521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 3 Fluoro 5 Methylphenyl 2 Butanol and Structural Analogues
Strategies for Stereoselective Construction of Fluorinated Quaternary Carbon Centers
The creation of fluorinated quaternary carbon stereocenters is a focal point of intense research, driven by their prevalence in bioactive compounds and pharmaceuticals. rsc.org The primary strategies involve either introducing a fluorine atom into a molecule with a pre-existing tertiary carbon center or, more commonly, employing fluorinated substrates in asymmetric catalytic reactions to build the quaternary center directly. rsc.org These methods aim to achieve high enantioselectivity, yielding a single desired stereoisomer. rsc.orgrsc.org
Asymmetric catalysis, using either transition metals or small organic molecules (organocatalysis), provides a powerful toolkit for the enantioselective formation of C-C bonds to generate chiral quaternary carbons. rsc.org These reactions involve the addition of a carbon-based nucleophile to a prochiral electrophile, with a chiral catalyst guiding the approach of the reactants to favor one enantiomer of the product.
Key catalytic C-C bond-forming reactions include:
Alkylation: Asymmetric allylic alkylation is a prominent method for creating carbon-carbon bonds. rsc.org The Tsuji-Trost reaction, which typically uses palladium catalysts, is a classic example used for forming acyclic quaternary carbon stereocenters through the alkylation of enolates. nih.gov
Arylation: Transition metal-catalyzed arylation reactions are crucial for attaching the fluoro-methylphenyl group. These methods have evolved to enable the coupling of increasingly complex and sterically hindered partners. rsc.org
Allylation: The catalytic asymmetric allylation of prochiral nucleophiles is another effective strategy. For instance, palladium-catalyzed allylation of α-substituted cyanoesters has been demonstrated to produce quaternary stereocenters with high enantioselectivity. nih.gov
Michael Addition: The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a widely used C-C bond-forming reaction. Copper-catalyzed systems, often employing organozinc or organoaluminum reagents, have been developed for the asymmetric synthesis of quaternary carbons from β,β-disubstituted unsaturated ketones. nih.gov
The table below summarizes representative catalytic systems for these transformations.
| Reaction Type | Catalyst System | Substrates | Key Features |
| Allylic Alkylation | Palladium / Chiral Ligand (e.g., derived from bis(ferrocene)) | α-Substituted Cyanoesters & Allylic Carbonates | Forms acyclic quaternary stereocenters. rsc.orgnih.gov |
| Conjugate Addition | Copper / Chiral Ligand (e.g., Spinol-based) | β,β-Disubstituted Enones & Organometallic Reagents | High enantioselectivity for sterically hindered products. nih.gov |
| Hydrovinylation | Nickel / Chiral Ligand (e.g., spirophosphoramidite) | α-Substituted Styrenes & Ethylene | Direct conversion of simple feedstocks into chiral building blocks. nih.gov |
| [3+2] Annulation | Organocatalyst (e.g., Chiral Phosphine) | Allenoates & β-Ketoesters | Constructs vicinal quaternary stereocenters with high stereoselectivity. rsc.org |
This strategy involves the direct addition of a fluorine-containing nucleophile to a carbonyl group, a fundamental transformation in organic synthesis. youtube.comtib.eu For a molecule like 2-(3-Fluoro-5-methylphenyl)-2-butanol, a precursor ketone such as 1-(3-fluoro-5-methylphenyl)ethan-1-one could react with an ethyl nucleophile. Conversely, to create a structural analogue, an enantioselective nucleophilic fluoroalkylation could be employed. nih.gov
This approach often relies on generating an α-fluorocarbanion, which then attacks the carbonyl electrophile. The control of stereoselectivity is paramount. One successful method involves using an α-fluoro-γ-sulfinylbenzyl carbanion, where the chiral sulfinyl group directs the nucleophilic attack on a range of aldehydes, leading to optically pure 1,2-fluorohydrin derivatives with high diastereoselectivity. nih.gov Subsequent chemical manipulation can then remove the sulfinyl auxiliary group. Both organocatalysis and metal catalysis have been explored for the enantioselective α-fluorination of carbonyl compounds, providing routes to chiral molecules containing fluorine. nih.gov
Transition metal catalysis is indispensable for forging the crucial C(sp³)–C(sp²) bond between the butanol fragment and the fluorinated phenyl ring. acs.org Palladium, nickel, and copper are the most common metals used for these cross-coupling reactions. nih.govrsc.org While traditional methods often couple organometallic reagents with aryl halides, recent advancements focus on using more abundant and accessible starting materials like alcohols. acs.orgchemrxiv.org
The development of ligand-free catalytic systems is also gaining traction, offering advantages in terms of cost-effectiveness and sustainability. rsc.org For tertiary alcohols, specific challenges arise due to steric hindrance. However, robust catalyst systems are being developed that facilitate the C-O cross-coupling of aryl halides with tertiary alcohols. nih.gov Furthermore, innovative strategies are emerging, such as Brønsted acid-catalyzed cross-coupling reactions of tertiary propargylic alcohols with arylboronic acids, which proceed without a transition metal catalyst. chemrxiv.org
Development of Novel Fluorinating Reagents and Methods for Tertiary Alcohol Scaffolds
Introducing fluorine into a molecule can be achieved at various synthetic stages. Dehydroxylative fluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a particularly relevant transformation for scaffolds like this compound, as it could be used on a non-fluorinated precursor. The construction of a tertiary C–F bond, however, remains a significant challenge. acs.org
A variety of fluorinating reagents have been developed, broadly classified as nucleophilic or electrophilic. tcichemicals.com
Nucleophilic Reagents: These reagents deliver a fluoride anion (F⁻). Classic examples include potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com More modern and easier-to-handle reagents include (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org PyFluor is another deoxyfluorination reagent noted for its thermal stability and high selectivity, minimizing elimination side products. organic-chemistry.org These reagents are effective for converting tertiary alcohols into the corresponding tertiary fluorides. organic-chemistry.orgresearchgate.net
Electrophilic Reagents: These reagents deliver a fluoride cation equivalent (F⁺) and are often used to fluorinate electron-rich species like enolates or aromatic rings. tcichemicals.com Selectfluor, an N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate), is a versatile and commercially available electrophilic fluorinating agent. tcichemicals.com An efficient method for the dehydroxylative fluorination of tertiary alcohols uses Selectfluor in combination with a system to activate the hydroxyl group. acs.org
The table below compares several modern fluorinating reagents used for alcohols.
| Reagent Name | Type | Key Features | Common Applications |
| DAST (Diethylaminosulfur trifluoride) | Nucleophilic | Effective but thermally unstable. | Deoxyfluorination of primary, secondary, and tertiary alcohols. researchgate.net |
| Deoxo-Fluor | Nucleophilic | More thermally stable than DAST. organic-chemistry.org | Conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides. organic-chemistry.org |
| PyFluor | Nucleophilic | Thermally stable, inexpensive, high selectivity with minimal elimination byproducts. organic-chemistry.org | Deoxyfluorination of a broad range of alcohols. organic-chemistry.org |
| Selectfluor | Electrophilic | Crystalline solid, easy to handle. | Used with an activating system for dehydroxylative fluorination of tertiary alcohols. acs.org |
| FLUOLEAD™ | Nucleophilic | High thermal stability, low fuming character, slow reactivity with water. tcichemicals.com | Fluorination of hydroxyl and carbonyl groups under a wide range of conditions. tcichemicals.com |
Synthetic Routes via Precursor Modification and Functional Group Interconversions Relevant to the this compound Skeleton
A practical and convergent synthesis of this compound would likely rely on the modification of a key precursor. A logical disconnection points to a Grignard-type reaction involving a ketone precursor and an organometallic reagent.
A plausible synthetic pathway is as follows:
Synthesis of the Ketone Precursor: The key intermediate is 1-(3-fluoro-5-methylphenyl)ethan-1-one . This ketone can be synthesized via a Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.
Formation of the Tertiary Alcohol: The tertiary alcohol, this compound, can then be constructed by reacting the ketone precursor with an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium (B1215237) . This reaction involves the nucleophilic addition of the ethyl group to the electrophilic carbonyl carbon of the ketone.
Workup: A final aqueous acidic workup step protonates the resulting alkoxide to yield the desired tertiary alcohol product.
This approach is highly modular, allowing for the synthesis of various structural analogues by simply changing the ketone precursor or the organometallic reagent. For instance, using a different Grignard reagent would alter the alkyl groups on the quaternary carbon, while starting with a different substituted phenyl ketone would modify the aromatic portion of the molecule. This strategy of precursor modification and functional group interconversion is a cornerstone of modern organic synthesis, providing flexible access to a diverse range of complex molecular structures.
Detailed Stereochemical Investigations of 2 3 Fluoro 5 Methylphenyl 2 Butanol
Principles of Chirality and Stereogenicity in Fluorinated Tertiary Alcohols
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. ncert.nic.in Molecules possessing this property are known as chiral molecules and the two mirror-image forms are called enantiomers. The most common source of chirality in organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents.
In the case of 2-(3-fluoro-5-methylphenyl)-2-butanol, the carbon atom at the 2-position of the butanol chain is a stereogenic center. This tertiary carbon is bonded to four distinct groups:
A hydroxyl group (-OH)
A methyl group (-CH₃)
An ethyl group (-CH₂CH₃)
A 3-fluoro-5-methylphenyl group
The presence of this single stereogenic center means that this compound can exist as a pair of enantiomers. These enantiomers will have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but they will differ in their interaction with plane-polarized light (a property known as optical activity) and their interaction with other chiral molecules. ncert.nic.in
Enantioselective Synthesis and Determination of Enantiomeric Excess
The synthesis of a single enantiomer of a chiral compound, known as enantioselective synthesis, is a critical goal in modern organic chemistry, particularly for pharmaceuticals where different enantiomers can have vastly different biological activities. mdpi.com For chiral tertiary alcohols like this compound, a common synthetic approach is the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone precursor, in this case, 3'-fluoro-5'-methylacetophenone.
The reaction would involve adding an ethyl nucleophile (from a reagent like ethylmagnesium bromide or ethyllithium) to the carbonyl carbon of the ketone. To achieve enantioselectivity, this reaction is carried out in the presence of a chiral catalyst or ligand. acs.org These chiral agents create a diastereomeric transition state that favors the formation of one enantiomer over the other.
Once an enantioselective synthesis is performed, it is crucial to determine the enantiomeric purity of the product. This is expressed as the enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater quantity than the other. A common and reliable method for determining the ee of chiral alcohols is through chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov For these methods, the alcohol is often derivatized to an ester (e.g., an acetate (B1210297) or trifluoroacetate) to improve volatility and separation on the chiral stationary phase. nih.gov Another technique involves using chiral shift reagents or solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy, which can cause the signals of the two enantiomers to appear at different chemical shifts, allowing for their quantification. nih.gov
Table 1: Hypothetical Results for the Enantioselective Synthesis of this compound via Asymmetric Ethylation of 3'-Fluoro-5'-methylacetophenone This table presents illustrative data based on typical outcomes for such reactions.
| Entry | Chiral Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-CBS Catalyst | Toluene | 85 | 92 |
| 2 | (-)-Sparteine | Diethyl Ether | 78 | 65 |
| 3 | Chiral Phosphoric Acid | Dichloromethane | 90 | 95 |
| 4 | Proline-derived Ligand | DMSO | 72 | 88 |
Diastereoselective Control in the Formation of Multiple Stereocenters
While this compound itself possesses only one stereocenter, it can be used as a chiral starting material in reactions that generate a second stereocenter. In such cases, the existing stereocenter can influence the stereochemical outcome at the newly formed center, a phenomenon known as diastereoselective induction. The goal of a diastereoselective reaction is to favor the formation of one diastereomer over the others. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.com
For instance, a hypothetical reaction could involve the epoxidation of an olefinic derivative of this compound. The chiral tertiary alcohol moiety would direct the epoxidizing agent to one face of the double bond, leading to the preferential formation of one diastereomeric epoxide. The degree of control depends on the reaction conditions and the ability of the existing stereocenter to effectively bias the transition state geometry. The synthesis of compounds with multiple contiguous fluorine atoms often relies on highly stereospecific fluorination reactions of diastereomeric precursors. nih.govresearchgate.net
Table 2: Hypothetical Diastereoselective Epoxidation of a Derivative of (R)-2-(3-Fluoro-5-methylphenyl)-2-butanol This table illustrates potential outcomes for a reaction creating a second stereocenter, resulting in two diastereomers.
| Oxidizing Agent | Catalyst | Diastereomeric Ratio (d.r.) | Major Diastereomer Configuration |
| m-CPBA | None | 75:25 | (R,R) |
| Ti(OiPr)₄ | (+)-DET | 95:5 | (R,R) |
| H₂O₂ | Methyltrioxorhenium | 80:20 | (R,R) |
| tert-Butyl hydroperoxide | Vanadyl acetoacetonate | 90:10 | (R,R) |
Comprehensive Spectroscopic Characterization for Structural Elucidation of 2 3 Fluoro 5 Methylphenyl 2 Butanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of the hydrogen and carbon atoms, respectively. Based on the structure of 2-(3-Fluoro-5-methylphenyl)-2-butanol, specific signals are predicted. The molecule possesses 11 unique carbon environments and several distinct proton environments.
¹H NMR: The proton spectrum is expected to show signals for the aromatic protons, the aliphatic protons of the butanol chain, the ring-attached methyl group, and the hydroxyl proton. The three protons on the aromatic ring will appear as distinct multiplets in the downfield region due to coupling with each other and with the fluorine atom. The ethyl group should present as a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons, a classic spin-spin coupling pattern. docbrown.info
Predicted ¹H and ¹³C NMR Data
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | ¹H Multiplicity | Notes |
|---|---|---|---|---|
| Ar-H | ~ 6.8 - 7.2 | - | Multiplet (m) | Three distinct signals expected, showing H-H and H-F coupling. |
| Ar-C | - | ~ 110 - 145 | - | Six signals, with shifts influenced by F and alkyl substituents. |
| Ar-C-F | - | ~ 160 - 165 | - | Signal will appear as a doublet with a large ¹JCF coupling constant. |
| C-OH (C2) | - | ~ 70 - 75 | - | Quaternary carbon, no attached protons. |
| -OH | broad, ~1.5-3.0 | - | Singlet (s, broad) | Chemical shift is variable and depends on concentration and solvent. |
| -CH₂-CH₃ (C3) | ~ 1.7 - 1.9 | ~ 30 - 35 | Quartet (q) | Part of the ethyl group, coupled to the adjacent CH₃. |
| -CH₂-CH₃ (C4) | ~ 0.8 - 1.0 | ~ 8 - 12 | Triplet (t) | Part of the ethyl group, coupled to the adjacent CH₂. |
| C2-CH₃ | ~ 1.5 - 1.6 | ~ 25 - 30 | Singlet (s) | Methyl group attached to the chiral center. |
| Ar-CH₃ | ~ 2.3 - 2.4 | ~ 20 - 22 | Singlet (s) | Methyl group attached to the aromatic ring. |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom.
The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov Furthermore, the signal's multiplicity will reveal coupling to nearby protons. The fluorine at position 3 is expected to couple to the two ortho-protons (H2 and H4) and the para-proton (H6), likely resulting in a complex multiplet, often a triplet of doublets.
Predicted ¹⁹F NMR Data
| Parameter | Predicted Value | Notes |
|---|---|---|
| Chemical Shift (δ) | -110 to -120 ppm | Relative to CFCl₃. The exact shift is sensitive to the electronic effects of the alkyl and methyl substituents. colorado.edu |
| Multiplicity | Triplet of doublets (td) or Multiplet (m) | Arises from coupling to two ortho protons (³JHF) and one para proton (⁵JHF). |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. youtube.com For the target molecule, key COSY correlations would be observed between the methylene and methyl protons of the ethyl group and among the three protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). researchgate.net It is crucial for the unambiguous assignment of the ¹H and ¹³C signals predicted in section 4.1.1. Each CH, CH₂, and CH₃ group will produce a cross-peak.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically 2-3 bonds). science.gov It is fundamental for connecting the molecular fragments. For instance, HMBC would show correlations from the C2-methyl protons to the C2 carbinol carbon, the C3 methylene carbon, and the ipso-carbon of the phenyl ring, confirming the structure of the butanol chain and its attachment point to the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in three-dimensional space, not necessarily through bonds. NOESY is valuable for conformational analysis, revealing, for example, the spatial proximity between the protons on the butanol substituent and the protons on the aromatic ring. researchgate.net
Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H ↔ ¹H | -CH₂- ↔ -CH₃ (of ethyl group)-Ar-H ↔ Ar-H | Identifies J-coupled protons, confirming the ethyl group and the aromatic spin system. |
| HSQC | ¹H ↔ ¹³C (¹J) | -Each proton signal will correlate to its directly attached carbon. | Unambiguous assignment of protonated carbons. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | -C2-CH₃ protons ↔ C2, C3, and C1(Ar)-Ar-H protons ↔ neighboring and ipso/ortho/meta carbons | Establishes the connectivity between quaternary carbons and protonated fragments. Confirms the substitution pattern on the ring. |
| NOESY | ¹H ↔ ¹H (spatial) | -C2-CH₃ / C3-H₂ protons ↔ H6 of the aromatic ring | Provides insight into the preferred spatial arrangement (conformation) around the C(aryl)-C2 bond. |
The C2 carbon in this compound is a chiral center. While standard NMR of an achiral solution will not distinguish between enantiomers, NMR techniques are critical for analyzing stereochemistry when diastereomers are present or when using chiral derivatizing agents.
In this specific molecule, the analysis of coupling constants can provide conformational information. Vicinal coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. While there are no vicinal protons on the chiral center itself, analysis of through-space couplings, such as the ¹H-¹⁹F coupling, can be informative. Techniques like ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can distinguish between through-bond and through-space couplings, providing evidence for the preferred conformation of the molecule in solution. nih.gov For example, a NOE or HOESY correlation between the fluorine atom and the protons of the C2-methyl or C2-ethyl groups would indicate a specific spatial arrangement.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. For this compound (molecular formula C₁₁H₁₅FO), the molecular weight is 182.24 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 182. The fragmentation pattern of tertiary alcohols is typically characterized by alpha-cleavage (cleavage of a bond adjacent to the oxygen-bearing carbon) and dehydration.
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 182 | [C₁₁H₁₅FO]⁺ | Molecular ion (M⁺) |
| 164 | [C₁₁H₁₃F]⁺ | Loss of H₂O (M - 18) |
| 153 | [C₉H₁₀FO]⁺ | Alpha-cleavage: Loss of the ethyl radical (M - 29). This is expected to be a major fragment due to the formation of a stable oxonium ion. |
| 139 | [C₈H₇FO]⁺ | Cleavage of the C(aryl)-C(alk) bond followed by rearrangement. |
| 123 | [C₈H₈F]⁺ | Benzylic fragment resulting from cleavage of the C2-C3 bond and loss of the C(OH)CH₃ moiety. |
| 73 | [C₄H₉O]⁺ | Fragment corresponding to the butanol portion [C(OH)(CH₃)(C₂H₅)]⁺. A common fragment for 2-methyl-2-butanol. chemicalbook.com |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol, aromatic, and fluoro-substituted components. thermofisher.com
Predicted Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3600 - 3200 | O-H stretch | Tertiary Alcohol | Strong, Broad |
| 3100 - 3000 | C-H stretch | Aromatic | Medium |
| 2980 - 2850 | C-H stretch | Aliphatic (CH₃, CH₂) | Strong |
| 1600, 1580, 1470 | C=C stretch | Aromatic Ring | Medium to Strong |
| 1400 - 1000 | C-F stretch | Aryl-Fluoride | Strong |
| 1200 - 1000 | C-O stretch | Tertiary Alcohol | Strong |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
X-ray Crystallography for Solid-State Molecular Geometry and Stereochemical Confirmation
A comprehensive search of established scientific literature and major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to provide a detailed analysis of the compound's solid-state molecular geometry and to definitively confirm its stereochemistry.
Despite these extensive efforts, no published single-crystal X-ray diffraction data for this compound could be located. The absence of this crucial experimental information means that a detailed discussion and presentation of its crystal structure, including precise bond lengths, bond angles, torsion angles, and solid-state packing interactions, cannot be provided at this time.
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the compound's molecular conformation and the absolute configuration of its stereocenter, if the compound has been resolved into its enantiomers.
As no crystallographic data has been deposited in the public domain for this specific compound, the following data tables, which would typically present key crystallographic parameters, remain unpopulated.
Interactive Data Table: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₁H₁₅FO |
| Formula weight | 182.24 g/mol |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption coefficient | Data not available |
| F(000) | Data not available |
| Crystal size | Data not available |
| Theta range for data collection | Data not available |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | Data not available |
| R indices (all data) | Data not available |
| Absolute structure parameter | Data not available |
| Largest diff. peak and hole | Data not available |
Interactive Data Table: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Data not available | Data not available |
The structural elucidation of this compound through X-ray crystallography awaits the successful growth of single crystals suitable for diffraction experiments and the subsequent public deposition of the resulting data. Until such information becomes available, the definitive solid-state conformation and stereochemical arrangement of this compound remain undetermined by this method.
Computational and Theoretical Studies on 2 3 Fluoro 5 Methylphenyl 2 Butanol
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 2-(3-fluoro-5-methylphenyl)-2-butanol. DFT methods, such as B3LYP, M06-2X, or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G(d,p) or larger), provide a robust framework for optimizing the molecule's geometry and calculating its energy. arxiv.org
A primary output of these calculations is the optimized molecular structure, which corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional arrangement.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Value |
| C-F bond length | ~1.35 Å |
| C-O bond length | ~1.44 Å |
| C-C (phenyl) bond lengths | ~1.39 - 1.40 Å |
| C-C (phenyl-tert-butyl) | ~1.52 Å |
| C-C-O bond angle | ~109.5° |
| Dihedral angle (F-C-C-C) | Variable (conformer dependent) |
These values are illustrative and based on typical bond lengths and angles for similar organic molecules.
Beyond the geometry, quantum chemical calculations provide key energetic information. The total electronic energy, enthalpy, and Gibbs free energy of the molecule can be computed, which are crucial for comparing the stability of different conformers and for predicting the thermodynamics of reactions involving this compound.
Furthermore, Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the electronic structure in detail. uni-muenchen.de For this compound, NBO analysis would reveal the nature of the bonding orbitals, the hybridization of atoms, and the extent of electron delocalization. uni-muenchen.de It can quantify hyperconjugative interactions, such as those between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of adjacent bonds, which are critical for understanding the molecule's stability and reactivity. pnrjournal.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the tert-butanol (B103910) group attached to the phenyl ring means that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. Computational methods are exceptionally well-suited for this task. By systematically rotating the key dihedral angles (e.g., the angle between the phenyl ring and the tert-butanol group), a potential energy surface can be mapped out, revealing the energy minima corresponding to stable conformers and the energy barriers for interconversion. unige.ch
For fluorinated benzylic alcohols, computational studies have shown that the conformational landscape is significantly influenced by the presence of the fluorine atom. nih.gov Intramolecular interactions, such as weak hydrogen bonds between the hydroxyl proton and the fluorine atom or the π-system of the phenyl ring, can stabilize certain conformations. nih.gov
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 (most stable) |
| Gauche 1 | ~60° | +1.2 |
| Gauche 2 | ~-60° | +1.5 |
These values are illustrative and represent a plausible scenario based on studies of similar molecules.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in solution, including the rates of conformational changes and the structure of the surrounding solvent shell. researchgate.net For phenyl derivatives of butanol isomers, MD simulations have been used to understand their supramolecular structures and clustering behavior. nih.govacs.orgresearchgate.net
Prediction and Interpretation of Spectroscopic Data through Computational Modeling
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. By calculating the magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that can be compared with experimental data to aid in structure elucidation and spectral assignment.
For ¹H and ¹³C NMR spectra, the chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help to assign the signals in the experimental spectrum to specific atoms in the molecule, which can be particularly useful for complex structures. chegg.comchemicalbook.comchemicalbook.com
Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted (ppm) | Experimental (ppm) |
| C-F | ~163 | (Not available) |
| C-OH | ~75 | (Not available) |
| C (ipso) | ~145 | (Not available) |
| C (methyl on ring) | ~21 | (Not available) |
| C (tert-butyl methyls) | ~29 | (Not available) |
Predicted values are hypothetical estimates based on known substituent effects and computational data for similar compounds.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These computed frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be used to assign the absorption bands in the experimental IR spectrum. researchgate.net This is particularly valuable for distinguishing between different conformers, as they will have distinct vibrational signatures. nih.govmdpi.com
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry provides a means to investigate the detailed mechanisms of chemical reactions at the molecular level. A plausible synthetic route to this compound is the Grignard reaction between a suitable Grignard reagent (e.g., ethylmagnesium bromide) and 3-fluoro-5-methylacetophenone.
By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction coordinate. ucsb.edu The energy of the transition state determines the activation energy of the reaction, and its geometry reveals the arrangement of the atoms at the point of bond breaking and bond formation. youtube.com For the Grignard reaction, computational studies can elucidate the role of the magnesium atom and solvent molecules in the transition state. studyraid.com
Table 4: Hypothetical Calculated Activation Energies for the Grignard Reaction to Form this compound
| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| Nucleophilic Addition | B3LYP | 6-31G(d,p) | ~15-20 |
| Protonation | B3LYP | 6-31G(d,p) | Low barrier |
These values are illustrative and represent a typical range for such reactions.
The calculation of reaction pathways and transition state structures is crucial for understanding the factors that control the rate and selectivity of a reaction. For instance, it can help to explain why certain isomers are formed preferentially over others.
Theoretical Insights into Fluorine's Influence on Molecular Reactivity and Stereoselectivity
The fluorine atom in this compound has a profound influence on its chemical and physical properties. Theoretical studies can provide a deep understanding of these effects. The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. nih.gov
In terms of stereoselectivity, the presence of the fluorine atom can influence the conformational preferences of the molecule, which in turn can affect the accessibility of different faces of the molecule to incoming reagents. nih.gov For reactions occurring at the chiral center, computational modeling can be used to predict which stereoisomer is likely to be the major product by comparing the energies of the diastereomeric transition states.
Mechanistic Organic Chemistry and Reactivity of 2 3 Fluoro 5 Methylphenyl 2 Butanol
Aromatic Ring Transformations (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution with Fluorine)
The reactivity of the aromatic ring is influenced by the activating methyl group and the deactivating but ortho-, para-directing fluorine atom.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the benzene (B151609) ring based on the electronic effects of the existing substituents.
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect acs.orgsigmaaldrich.com.
Fluoro Group (-F): A deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance acs.orgchemicalbook.com.
In 2-(3-fluoro-5-methylphenyl)-2-butanol, the fluorine is at position 3 and the methyl group is at position 5 relative to the tertiary alcohol substituent. The directing effects of the fluoro and methyl groups are cooperative, both directing incoming electrophiles to the positions ortho and para to themselves. The most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the bulky tertiary alcohol group at C1 will likely disfavor substitution at the C2 and C6 positions, making the C4 position the most probable site for substitution.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent | Electrophile | Predicted Major Product |
| HNO₃/H₂SO₄ | NO₂⁺ | 1-(1-hydroxy-1-methylpropyl)-2-fluoro-4-methyl-5-nitrobenzene |
| Br₂/FeBr₃ | Br⁺ | 4-bromo-1-(1-hydroxy-1-methylpropyl)-2-fluoro-5-methylbenzene |
| SO₃/H₂SO₄ | SO₃ | 4-(1-hydroxy-1-methylpropyl)-3-fluoro-5-methylbenzenesulfonic acid |
Nucleophilic Aromatic Substitution (SₙAr) with Fluorine: Nucleophilic aromatic substitution of the fluorine atom is generally difficult on an unactivated aromatic ring. SₙAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate libretexts.orgmasterorganicchemistry.com. In this compound, the methyl group is electron-donating, and the tertiary alcohol group is weakly electron-withdrawing. Therefore, the ring is not strongly activated for SₙAr. For a nucleophile to displace the fluorine atom, harsh reaction conditions would likely be necessary nih.govbeilstein-journals.orgnih.govresearchgate.net.
Reactivity at the Methyl Substituent (e.g., Benzylic Oxidation, Halogenation)
The methyl group attached to the aromatic ring is a site for benzylic reactions.
Benzylic Oxidation: The benzylic C-H bonds of the methyl group are weaker than typical alkane C-H bonds and can be oxidized. Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid libretexts.org. This reaction proceeds through a radical mechanism libretexts.org.
Benzylic Halogenation: Free radical halogenation at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or peroxide) libretexts.orgyoutube.com. This reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule to form the benzylic halide and a new halogen radical to continue the chain youtube.com.
Catalytic Methodologies for Selective Functionalization of Fluorinated Tertiary Alcohols
Modern catalytic methods offer pathways for the selective functionalization of compounds like this compound.
Catalytic Substitution of the Tertiary Alcohol: Transition metal catalysts, for instance, based on iron, have been shown to promote the direct intramolecular substitution of enantioenriched tertiary alcohols with various nucleophiles, proceeding with a high degree of chirality transfer rsc.org. Such methods could potentially be applied to intermolecular reactions as well, offering a stereoselective route to functionalized products rsc.orgrsc.org.
Catalytic C-H Functionalization: Palladium-catalyzed C-H functionalization is a powerful tool for modifying aromatic rings nih.gov. For this compound, catalytic methods could be employed to introduce various functional groups at the C4 position of the aromatic ring with high regioselectivity. The use of specific directing groups can further control the site of functionalization nih.gov.
Future Research Trajectories and Applications of 2 3 Fluoro 5 Methylphenyl 2 Butanol in Advanced Organic Synthesis
Development as Chiral Building Blocks for Complex Molecular Architectures
Chiral building blocks are essential, stereochemically pure compounds used as starting materials for the synthesis of complex target molecules, particularly in the pharmaceutical industry. The biological activity of a drug is often dependent on its specific stereochemistry, as biomolecules like enzymes and receptors are themselves chiral. Therefore, access to a diverse pool of chiral building blocks is crucial for drug discovery and development. sigmaaldrich.com
The structure of 2-(3-Fluoro-5-methylphenyl)-2-butanol is inherently chiral at the tertiary carbinol center. This makes its enantiomerically pure forms valuable potential building blocks. The fluorinated aromatic ring can participate in various coupling reactions, while the hydroxyl group can be derivatized or used as a handle for further synthetic transformations. The presence of both a fluorine atom and a methyl group on the phenyl ring allows for the fine-tuning of steric and electronic properties, which can be critical for optimizing interactions with biological targets.
The use of fluorinated building blocks is a dominant strategy in the design of new drugs. nih.gov There is a clear trend toward developing more structurally diverse fluorinated chemotypes beyond simple aromatic substitutions. nih.gov Compounds like this compound fit perfectly within this paradigm, offering a non-planar, chiral scaffold that can be elaborated into more complex molecular architectures. researchgate.net The synthesis of novel libraries based on such chiral blocks could lead to the discovery of new lead compounds in drug development programs. sigmaaldrich.com
Exploration of Novel Reaction Methodologies Involving Fluorinated Tertiary Alcohols
The tertiary alcohol moiety is a key functional group, but its reactivity can be challenging to control, often being prone to elimination reactions. The direct dehydroxylative fluorination of alcohols, especially tertiary ones, is a significant challenge in synthetic chemistry but represents a highly desirable transformation for creating tertiary alkyl fluorides. cas.cn These motifs are found in important pharmaceuticals. cas.cn
Recent advances have provided several methodologies applicable to structures like this compound. One notable approach involves the activation of the hydroxyl group followed by nucleophilic fluorination. For instance, a system using Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I and the electrophilic fluorine source Selectfluor has been shown to be effective for the dehydroxylative fluorination of tertiary alcohols, proceeding rapidly to give products in moderate to high yields. cas.cnacs.org Another strategy employs a combination of methanesulfonic acid and potassium bifluoride, which are inexpensive and easy-to-handle reagents, to convert tertiary alcohols to their corresponding fluorides under metal-free conditions. acs.org
Beyond direct fluorination, fluorinated alcohols themselves possess unique properties that can be exploited in novel reaction methodologies. Due to their strong hydrogen-bonding donor ability and low nucleophilicity, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can act as "magic" reaction media or promoters, accelerating a variety of transformations without the need for a catalyst. researchgate.netnih.gov Research into using tertiary alcohols as the reaction medium for nucleophilic fluorination has also shown remarkably beneficial effects, enhancing the reactivity of alkali metal fluorides and improving selectivity. scispace.com
Table 1: Selected Methodologies for the Transformation of Tertiary Alcohols
| Methodology | Reagents/Conditions | Outcome | Reference(s) |
|---|---|---|---|
| Dehydroxylative Fluorination | Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I, Selectfluor | Direct conversion of tertiary -OH to -F | acs.org, cas.cn |
| Acid-Mediated Deoxyfluorination | Methanesulfonic acid, KHF₂ | Metal-free conversion of tertiary -OH to -F | acs.org |
| Nonbasic O–H Activation | Phosphorus triamide, fluoride (B91410) donor, borane (B79455) catalyst | Stereoinvertive fluorination of chiral alcohols | nih.gov |
| Reaction Medium | Tertiary alcohols (e.g., t-amyl alcohol) | Enhanced reactivity and selectivity in Sₙ2 fluorination | scispace.com |
Design and Synthesis of Stereochemically Defined Analogues for Probing Chemical Interactions
The synthesis of stereochemically pure compounds is paramount for understanding their interactions in chiral environments, such as with enzymes or receptors. The differential activity of enantiomers is a well-established phenomenon in pharmacology. nih.gov For a molecule like this compound, the design and synthesis of its individual enantiomers ((R) and (S) forms) are crucial for exploring its potential applications.
The most direct route to enantiomerically pure analogues would involve asymmetric synthesis. This could be achieved through several established methods:
Asymmetric addition to a prochiral ketone: The precursor, 3-fluoro-5-methylacetophenone, could be subjected to asymmetric addition of an ethyl Grignard reagent or ethyllithium (B1215237) in the presence of a chiral ligand or catalyst.
Asymmetric reduction: A related precursor, 2-(3-fluoro-5-methylphenyl)-2-butanone, could undergo asymmetric reduction using chiral reducing agents (e.g., those based on boron or aluminum) or catalytic hydrogenation with a chiral catalyst to yield the chiral alcohol.
Kinetic resolution: A racemic mixture of this compound could be resolved through enzymatic acylation, where one enantiomer reacts faster than the other, allowing for their separation.
Once synthesized, these stereochemically defined analogues serve as precise probes for chemical and biological interactions. By comparing the activity of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture, researchers can elucidate the specific steric and electronic requirements of a binding site. This knowledge is invaluable for the rational design of more potent and selective drugs or catalysts. For example, studies on other chiral fluorinated molecules have shown that one enantiomer can be significantly more active in improving biological functions than the other. nih.gov
Contribution to the Advancement of Stereoselective Fluorine Chemistry
Stereoselective fluorine chemistry, the science of controlling the three-dimensional arrangement of atoms in fluorine-containing molecules, is a rapidly developing and highly important field. semanticscholar.orgnih.gov Despite the prevalence of organofluorine compounds, methods for the stereoselective installation of fluorine or for performing stereoselective reactions on fluorine-containing substrates remain challenging. nih.gov
Studying molecules like this compound and its reactions contributes significantly to this field. For instance, developing methods for the stereospecific deoxyfluorination of this chiral tertiary alcohol would be a notable achievement. nih.gov Such a reaction, where a chiral alcohol is converted to a chiral fluoride with either retention or inversion of configuration, is difficult because the intermediates are often prone to racemization. nih.gov
Furthermore, the fluorine atom on the phenyl ring can influence the stereochemical outcome of reactions at the benzylic tertiary alcohol center through electronic effects. Understanding these long-range stereoelectronic effects is a fundamental goal. Frustrated Lewis Pair (FLP) chemistry has recently emerged as a powerful tool for stereoselective C-F bond activation, allowing for the desymmetrization of geminal difluoroalkanes. semanticscholar.orgnih.gov While not directly applicable to the aromatic C-F bond in the title compound, the principles learned from such advanced methodologies push the boundaries of what is possible in fluorine chemistry and inspire new approaches to creating complex chiral fluorinated molecules. nih.gov The development of synthetic strategies using fluorinated building blocks remains a dominant approach in drug discovery, and research into the synthesis and reactivity of these blocks is critical for future innovation. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-Fluoro-5-methylphenyl)-2-butanol, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Alkylation : Use tert-butanol as a solvent with AlCl₃ as a catalyst to introduce the 3-fluoro-5-methylphenyl group to 2-butanone. Optimize temperature (0–5°C) to minimize side reactions like over-alkylation .
- Grignard Reaction : React 3-fluoro-5-methylphenylmagnesium bromide with ethyl acetoacetate, followed by acid hydrolysis and reduction (NaBH₄) to yield the tertiary alcohol. Monitor stoichiometry to avoid ketone intermediate degradation .
- Key Parameters :
- Purity of starting materials (≥98%) and inert atmosphere (N₂/Ar) improve yields by 15–20%.
- Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Friedel-Crafts | 62–68 | 90–95 |
| Grignard + Reduction | 75–82 | 95–99 |
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Assign peaks for the fluorine-substituted aromatic ring (δ 6.8–7.2 ppm for meta-fluorine; δ 2.3 ppm for methyl) and tertiary alcohol (δ 1.4–1.6 ppm for -OH) .
- IR Spectroscopy : Confirm hydroxyl group (broad peak ~3400 cm⁻¹) and C-F stretching (1220–1150 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility :
| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |
|---|---|---|
| DMSO | 45–50 | Stable (no decomposition) |
| Ethanol | 30–35 | Stable |
| Hexane | <5 | Unstable (precipitates) |
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight :
- Fluorine at the meta position deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances stability of intermediates in SN1 reactions due to inductive effects .
- Experimental Design :
- Compare reaction rates with non-fluorinated analogs (e.g., 3-methyl-5-phenyl-2-butanol) using kinetic studies (HPLC monitoring).
- Use deuterated solvents (CDCl₃) to track proton exchange in intermediates .
Q. What strategies resolve contradictions in reported melting points and spectroscopic data across studies?
- Root Causes :
- Polymorphism (crystalline vs. amorphous forms).
- Trace solvent retention (e.g., EtOAc in crystallization).
- Resolution Workflow :
Recrystallize from anhydrous ether to isolate pure polymorph.
Use TGA-DSC to confirm solvent-free melting point (reported range: 78–82°C) .
Validate NMR data with COSY and HSQC to resolve overlapping signals .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6).
- Pharmacophore Analysis : Identify critical interactions (e.g., hydrogen bonding with -OH, hydrophobic contacts with methyl/fluoro groups) .
- Validation : Compare docking scores (ΔG) with in vitro inhibition assays (IC₅₀ values).
Data Contradiction Analysis
Q. Why do some studies report conflicting regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (DMF) favor para substitution, while non-polar solvents (toluene) favor ortho/meta pathways.
- Catalyst Choice : FeCl₃ vs. AlCl₃ alters transition state geometry, shifting regioselectivity .
- Resolution : Conduct controlled EAS reactions with standardized conditions (see table):
| Catalyst | Solvent | Major Product (Yield %) |
|---|---|---|
| AlCl₃ | DCM | Para-substituted (72%) |
| FeCl₃ | Toluene | Meta-substituted (65%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
